methyl5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylatedihydrochloride
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Overview
Description
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate dihydrochloride is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and ester functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-pyrazoles with suitable aldehydes or ketones can lead to the formation of the pyrazolo[1,5-a]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-pyrazolo[1,5-a]pyridine derivatives, while reduction of the ester group can produce alcohol derivatives.
Scientific Research Applications
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a kinase inhibitor.
5-Amino-pyrazoles: Widely used in organic synthesis and medicinal chemistry.
Uniqueness
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate dihydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups
Properties
Molecular Formula |
C9H15Cl2N3O2 |
---|---|
Molecular Weight |
268.14 g/mol |
IUPAC Name |
methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12;;/h5-6H,2-4,10H2,1H3;2*1H |
InChI Key |
JPMDRLFFQGTANY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CC(CCN2N=C1)N.Cl.Cl |
Origin of Product |
United States |
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